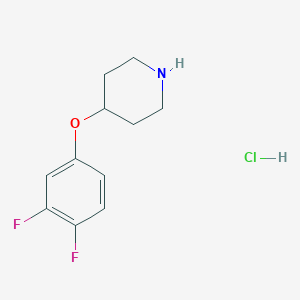

4-(3,4-Difluorophenoxy)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Difluorophenoxy)piperidine hydrochloride (4-DFPP) is an organic compound that is widely used in scientific research for its wide range of physiological effects. It has been used in a variety of studies, including those related to drug metabolism, drug transport, and drug binding. 4-DFPP is a derivative of piperidine, which is an alicyclic amine. It is a white powder that is soluble in water and ethanol. 4-DFPP is a common chemical used in organic synthesis and has been used extensively in the laboratory.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of derivatives related to 4-(3,4-Difluorophenoxy)piperidine hydrochloride involves starting materials such as piperidine-4-carboxylic acid and various reagents to produce compounds with potential applications in medicinal chemistry and materials science. For instance, Zheng Rui explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a process that afforded a reasonable overall yield, indicating its efficiency and potential for large-scale production (Zheng Rui, 2010).

In another study, the thermal, optical, etching, and structural properties of a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime were characterized, revealing insights into its stability and potential applications in material science. The study employed techniques like single crystal X-ray diffraction and Hirshfeld surface analysis to understand the molecular interactions and structural stability of the compound (C. S. Karthik et al., 2021).

Antimicrobial Activities

The antimicrobial potential of derivatives synthesized from piperidin-4-yl compounds, including those related to this compound, has been investigated. For example, O. B. Ovonramwen et al. synthesized a compound through a two-step reaction from chalcone, which exhibited moderate activities against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).

Corrosion Inhibition

Piperidin-4-one oxime derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. A. Senthilkumar et al. explored the use of such derivatives for protecting mild steel in hydrochloric acid, demonstrating their potential as effective corrosion inhibitors. The study utilized various analytical techniques, including electrochemical polarization and impedance spectroscopy, to evaluate the inhibition efficiency (A. Senthilkumar et al., 2011).

Safety and Hazards

properties

IUPAC Name |

4-(3,4-difluorophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYVWAGJHCWHIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1051919-38-0 |

Source

|

| Record name | Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.